(3-iodo-1-propyl-1H-pyrazol-5-yl)methanol
Description
Significance of Pyrazole (B372694) Core in Modern Heterocyclic Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. mdpi.comias.ac.in Its unique structural and electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, contribute to its versatile binding capabilities with various biological targets. nih.gov Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ainih.govacademicstrive.com This has led to the incorporation of the pyrazole moiety into numerous commercially available drugs.
The amphoteric nature of the pyrazole nucleus allows for the facile introduction of a wide range of functional groups, enabling the synthesis of large and diverse chemical libraries for drug discovery and other applications. nih.gov The stability of the pyrazole ring and the regioselective control often achievable in its synthesis make it an attractive building block for complex molecular architectures.
Overview of Iodinated Pyrazole Derivatives in Advanced Chemical Synthesis and Research
Iodinated pyrazole derivatives are valuable intermediates in organic synthesis, primarily due to the reactivity of the carbon-iodine bond. arkat-usa.orgresearchgate.net The iodine atom can be readily displaced or participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse substituents onto the pyrazole core. arkat-usa.orgnih.gov This synthetic utility makes iodinated pyrazoles key precursors for the construction of complex, highly functionalized molecules.
Beyond their role as synthetic intermediates, iodinated organic molecules are also investigated for their potential biological activities and their ability to form halogen bonds, a type of non-covalent interaction that can influence molecular recognition and self-assembly processes. researchgate.net The strategic placement of an iodine atom on the pyrazole ring can therefore serve both to facilitate further chemical transformations and to modulate the physicochemical and biological properties of the final compound.
Structural Context of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol within the Pyrazole Family
N1-Propyl Group: The presence of the propyl group at the N1 position influences the lipophilicity and steric profile of the molecule. The N-alkylation of pyrazoles is a common strategy to modulate their pharmacokinetic properties in drug design.
C3-Iodo Group: As previously discussed, the iodine atom at the 3-position is a versatile synthetic handle for further functionalization through cross-coupling reactions. Its position on the ring can also influence the electronic properties of the pyrazole system.
C5-Methanol Group: The hydroxymethyl group introduces a polar, hydrogen-bonding capable functionality. This can impact the solubility of the compound and provides a site for further chemical modifications, such as esterification or etherification. The presence of a methanol (B129727) group on the pyrazole ring has been explored in the context of developing new therapeutic agents. ontosight.ai
The synthesis of this compound would likely involve a multi-step sequence, potentially starting with the construction of the pyrazole ring, followed by regioselective N-propylation, iodination, and introduction of the methanol group, possibly via the reduction of a corresponding aldehyde or carboxylic acid derivative. mdpi.comresearchgate.net
Table 1: Physicochemical Properties of Representative Pyrazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| (1H-Pyrazol-3-yl)methanol | C4H6N2O | 98.10 | -0.6 |
| 3-Iodo-1-methyl-1H-pyrazole | C4H5IN2 | 208.00 | 1.1 |
| (1-methyl-1H-pyrazol-3-yl)methanol | C5H8N2O | 112.13 | -0.6 |
Note: Data for closely related compounds is presented to provide a contextual understanding of the properties of this compound.
Current Research Trends and Future Prospects for Complex Pyrazole Methanol Derivatives
Current research on complex pyrazole derivatives is largely driven by the quest for new therapeutic agents with improved efficacy and selectivity. academicstrive.comnih.gov The ability to functionalize the pyrazole core at multiple positions allows for the fine-tuning of molecular properties to optimize interactions with specific biological targets. Pyrazole methanol derivatives, in particular, are being investigated for a range of biological activities, including their potential as anticancer and anti-inflammatory agents. ontosight.ainih.gov
The future of this area of research lies in the development of more efficient and selective synthetic methodologies to access novel pyrazole structures. The exploration of new reaction pathways and the use of advanced catalytic systems will be crucial in this endeavor. Furthermore, the integration of computational modeling and high-throughput screening will accelerate the discovery of new pyrazole-based compounds with desirable biological profiles. The synthetic versatility of molecules like this compound, which combines a stable heterocyclic core with multiple points for diversification, ensures that they will remain at the forefront of research in heterocyclic and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
(5-iodo-2-propylpyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2O/c1-2-3-10-6(5-11)4-7(8)9-10/h4,11H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWFDPXWJMVREB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)I)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 3 Iodo 1 Propyl 1h Pyrazol 5 Yl Methanol
Reactivity Profile of the Iodinated Pyrazole (B372694) Ring
The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms, which significantly impacts its electronic distribution and chemical reactivity. The presence of substituents further modulates this inherent reactivity.
The pyrazole nucleus is generally considered an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, the positions of substitution are heavily influenced by the electronic nature of the ring atoms and any existing substituents. The two nitrogen atoms in the pyrazole ring decrease the electron density at the C3 and C5 positions, while the C4 position is comparatively more electron-rich. researchgate.netpharmaguideline.com Consequently, electrophilic substitution reactions on the pyrazole ring, such as nitration, sulfonation, and halogenation, predominantly occur at the C-4 position. researchgate.netscribd.comrrbdavc.org
The amphoteric nature of the pyrazole ring, with a pyrrole-like nitrogen (N-1) and a pyridine-like nitrogen (N-2), allows for reactions with both acids and bases. The N-1 propyl group in the target molecule occupies the pyrrole-like nitrogen, preventing its direct involvement in reactions requiring a free N-H group. The pyridine-like nitrogen at N-2 remains a site for potential coordination with Lewis acids or protonation. researchgate.net
Direct C-H functionalization has emerged as a powerful tool for the synthesis and modification of heterocyclic compounds, including pyrazoles. nih.govbohrium.com This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient synthetic route. nih.gov Transition-metal-catalyzed C-H functionalization reactions are particularly prevalent for pyrazoles, enabling the formation of new C-C and C-heteroatom bonds. nih.govbohrium.com
The regioselectivity of C-H functionalization on the pyrazole ring is a critical aspect. For N-substituted pyrazoles, the C-5 position is often the most acidic and thus a primary site for deprotonation and subsequent functionalization. nih.gov However, the use of directing groups can steer the functionalization to other positions. The pyrazole ring itself can act as a directing group in palladium-catalyzed C-H activation. nih.gov For instance, the nitrogen atom at the 2-position can coordinate to a metal center, directing functionalization to the C-5 position.
In the context of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol, the C-4 position possesses a C-H bond that could be a target for direct functionalization. Various transition metal catalysts, including palladium, rhodium, and iridium, have been employed for the C-H arylation, alkenylation, and alkylation of pyrazoles. bohrium.comacs.orgacs.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving the desired regioselectivity and yield. bohrium.com
Transformations Involving the C-I Bond at C-3
The carbon-iodine bond at the C-3 position of this compound is a key site for a variety of synthetic transformations, particularly cross-coupling reactions. The C-I bond is relatively weak and susceptible to oxidative addition to transition metal catalysts, making it an excellent handle for introducing new functional groups.
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for constructing carbon-carbon bonds, and iodopyrazoles are excellent substrates for these transformations. nih.govarkat-usa.orgresearchgate.net
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgyoutube.com 3-Iodopyrazoles readily participate in Sonogashira coupling to afford 3-alkynylpyrazoles. arkat-usa.orgresearchgate.netresearchgate.nettandfonline.com These reactions are typically carried out in the presence of a base, such as an amine, which also serves as the solvent. youtube.com The resulting alkynylpyrazoles are versatile intermediates for further synthetic manipulations.
Suzuki Coupling: The Suzuki reaction couples an organoboron compound (typically a boronic acid or ester) with an aryl or vinyl halide or triflate. libretexts.orgorganic-chemistry.org 3-Iodopyrazoles have been successfully employed in Suzuki couplings to introduce aryl and heteroaryl substituents at the C-3 position. nih.govnih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.com
Stille Coupling: The Stille reaction involves the coupling of an organotin compound (stannane) with an sp2-hybridized organic halide. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is also applicable to 3-iodopyrazoles for the formation of C-C bonds. A key advantage of the Stille reaction is the stability and ease of handling of many organostannane reagents. wikipedia.orgmsu.edu However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.orgwikipedia.org
Table 1: Overview of Cross-Coupling Reactions on 3-Iodopyrazoles
| Reaction | Coupling Partner | Catalyst System | Resulting Bond |
|---|---|---|---|
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | C(sp)-C(sp) |
| Suzuki | Organoboron reagent | Pd catalyst, Base | C(sp)-C(sp) |
| Stille | Organostannane | Pd catalyst | C(sp)-C(sp) |
The introduction of nitrogen-containing functional groups at the C-3 position can be achieved through palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.netnih.govresearchgate.net This reaction allows for the formation of C-N bonds between an aryl or heteroaryl halide and an amine. While less common than C-C coupling for iodopyrazoles, this methodology provides a direct route to 3-aminopyrazole derivatives. The choice of ligand for the palladium catalyst is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often being employed. mit.edunih.gov
Reactivity of the Primary Alcohol Functionality at C-5
The primary alcohol group at the C-5 position of the pyrazole ring is a key site for chemical modification, enabling a variety of transformations to introduce new functional groups and extend the molecular framework.
Oxidation and Reduction Pathways of the Methanol (B129727) Group
The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde or carboxylic acid under appropriate conditions. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents such as manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC) are typically employed for the conversion of pyrazolyl methanols to pyrazole-carbaldehydes. researchgate.netchim.it Conversely, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can lead to the formation of the corresponding pyrazole-carboxylic acid. nih.gov The resulting aldehydes and carboxylic acids are valuable intermediates for further synthetic manipulations, including the formation of imines, esters, and amides.
While the methanol group is already in a reduced state, the concept of reduction pathways typically applies to the corresponding oxidized derivatives, such as the aldehyde or carboxylic acid, which can be reduced back to the primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). chim.it
Table 1: Plausible Oxidation Reactions of this compound
| Starting Material | Reagent | Product |
| This compound | Pyridinium chlorochromate (PCC) | 3-iodo-1-propyl-1H-pyrazole-5-carbaldehyde |
| This compound | Potassium permanganate (KMnO4) | 3-iodo-1-propyl-1H-pyrazole-5-carboxylic acid |
Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is often catalyzed by an acid, such as sulfuric acid, in what is known as the Fischer esterification. masterorganicchemistry.com Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) can be used to facilitate the reaction under milder conditions. Esterification can modify the steric and electronic properties of the molecule, which can be useful in the design of new chemical entities. medcraveonline.comcetjournal.it
Etherification of the primary alcohol provides another avenue for derivatization. This can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Chemoselective etherification of benzylic-type alcohols in the presence of other hydroxyl groups has been reported, suggesting that similar selective transformations may be possible for pyrazolyl methanols. organic-chemistry.org
Table 2: Potential Esterification and Etherification Reactions
| Reaction Type | Reactants | Product |
| Esterification | This compound + Acetic Anhydride (B1165640) | (3-iodo-1-propyl-1H-pyrazol-5-yl)methyl acetate |
| Etherification | This compound + Sodium Hydride, then Methyl Iodide | 5-(methoxymethyl)-3-iodo-1-propyl-1H-pyrazole |
Nucleophilic Substitution Reactions at the Methanol Carbon
The hydroxyl group of the methanol substituent can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions at the benzylic-like carbon. For example, treatment with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can convert the alcohol into the corresponding chloride or bromide. This activated intermediate can then react with a variety of nucleophiles, such as amines, thiols, or cyanides, to introduce a wide range of functional groups at the C-5 methyl position. Pyrazoles are generally π-excessive aromatic heterocycles, making them susceptible to electrophilic attack at the 4-position, while nucleophilic attacks are favored at the 3 and 5-positions. mdpi.comnih.gov This inherent reactivity can influence the course of substitution reactions involving the C-5 methanol group.
Overall Synthetic Utility as a Precursor for Advanced Chemical Structures
The presence of multiple reactive sites—the primary alcohol, the iodo group, and the pyrazole ring itself—renders this compound a valuable precursor for the synthesis of more complex and functionally diverse molecules.
Scaffold Diversification through Sequential Functionalization
The distinct reactivity of the iodo and hydroxyl groups allows for a sequential functionalization strategy. For instance, the iodo group at the C-3 position can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions, to introduce aryl, alkynyl, or vinyl substituents. arkat-usa.orgresearchgate.net Subsequently, the primary alcohol at the C-5 position can be modified as described in the preceding sections. This stepwise approach enables the systematic construction of a library of diverse pyrazole derivatives with tailored properties. The protection of the N-H group in related 3-iodo-1H-pyrazoles has been shown to be necessary for successful cross-coupling reactions, a consideration that is circumvented by the N-propyl group in the title compound. arkat-usa.org
Formation of Fused and Bridged Heterocyclic Systems
The functional groups of this compound can be utilized to construct fused and bridged heterocyclic systems. For example, the primary alcohol can be oxidized to an aldehyde, which can then undergo condensation reactions with binucleophiles to form a new ring fused to the pyrazole core. Similarly, the iodo group can be a handle for intramolecular cyclization reactions. The synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines from appropriately substituted aminopyrazoles highlights the utility of functionalized pyrazoles in the construction of fused systems. chim.it Although not directly applicable to the title compound, these strategies illustrate the potential for intramolecular reactions to build complex heterocyclic architectures.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Iodo 1 Propyl 1h Pyrazol 5 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
1H NMR and 13C NMR Analysis for Structural Confirmation
The proton (¹H) and carbon-13 (¹³C) NMR spectra are fundamental for the initial structural verification of this compound. The expected chemical shifts are influenced by the electron-withdrawing iodine atom, the N-propyl group, and the hydroxymethyl substituent on the pyrazole (B372694) ring.
The ¹H NMR spectrum is anticipated to show distinct signals for the propyl chain protons, the methylene (B1212753) protons of the hydroxymethyl group, the hydroxyl proton, and the lone proton on the pyrazole ring. The integration of these signals would correspond to the number of protons in each environment.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key signals would include those for the three carbons of the propyl group, the hydroxymethyl carbon, and the three carbons of the pyrazole ring. The carbon atom attached to the iodine (C3) is expected to be significantly shifted to a lower field.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| H4 | ~6.5 | - | s |
| CH₂ (hydroxymethyl) | ~4.6 | ~55 | s |
| OH | Variable | - | br s |
| N-CH₂ (propyl) | ~4.1 | ~50 | t |
| CH₂ (propyl) | ~1.9 | ~25 | sext |
| CH₃ (propyl) | ~0.9 | ~11 | t |
| C3 | - | ~85 | - |
| C4 | - | ~110 | - |
Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.
Advanced 2D NMR Techniques for Connectivity and Stereochemical Assignment
Two-dimensional NMR techniques are instrumental in confirming the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. Correlations are expected between the protons of the propyl chain (N-CH₂ with the adjacent CH₂, and that CH₂ with the terminal CH₃).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively assign the carbon signals for the pyrazole C4, the hydroxymethyl CH₂, and the three carbons of the propyl group based on their attached proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Key correlations would include the N-CH₂ protons of the propyl group to the C5 and N1 positions of the pyrazole ring, and the hydroxymethyl protons to C5 and C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOE effects would be expected between the N-CH₂ protons of the propyl group and the H4 proton of the pyrazole ring, as well as between the hydroxymethyl protons and the H4 proton.
15N NMR Spectroscopy for Pyrazole Nitrogen Characterization
Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common, can provide valuable information about the electronic environment of the nitrogen atoms in the pyrazole ring. The two nitrogen atoms, N1 and N2, would exhibit distinct chemical shifts due to their different bonding environments. The N1 atom, being alkylated, would resonate at a different frequency compared to the N2 atom, which is double-bonded to a carbon. The substituent effects of the iodo and hydroxymethyl groups would also influence these shifts.
Vibrational Spectroscopy (FT-IR and Raman)
Characteristic Absorption Bands for Functional Groups
The FT-IR and Raman spectra of this compound would display characteristic bands corresponding to its various functional groups.
Table 2: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H | Stretching | 3200-3600 | Strong, Broad (IR) |
| C-H (propyl) | Stretching | 2850-2960 | Medium to Strong (IR, Raman) |
| C=N (pyrazole) | Stretching | ~1550 | Medium (IR, Raman) |
| C=C (pyrazole) | Stretching | ~1480 | Medium (IR, Raman) |
| C-O | Stretching | 1000-1260 | Strong (IR) |
Analysis of Vibrational Modes and Molecular Structure
The vibrational spectra provide a "fingerprint" for the molecule. The broad O-H stretching band in the FT-IR spectrum is a clear indicator of the hydroxyl group. The various C-H stretching and bending vibrations confirm the presence of the propyl and hydroxymethyl groups. The vibrations of the pyrazole ring, including C=N and C=C stretching, provide evidence for the heterocyclic core. The low-frequency C-I stretching vibration is a key indicator of the iodo-substituent. The combination of FT-IR and Raman spectroscopy offers complementary information, as some vibrational modes that are weak in FT-IR may be strong in Raman, and vice versa.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns. The molecular formula of the compound is C₇H₁₁IN₂O, which corresponds to a calculated molecular weight of approximately 266.08 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly precise mass measurement, confirming the elemental composition.
In a typical mass spectrum using an ionization technique like electrospray ionization (ESI), the compound is expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺). The analysis of the fragmentation pattern provides valuable information about the compound's structural components. The fragmentation is predicted to occur at the weakest bonds, leading to the loss of stable neutral molecules or radicals.
Key Predicted Fragmentation Pathways:
Loss of the propyl group: Cleavage of the N-propyl bond would result in a fragment ion corresponding to the pyrazole core.
Loss of the iodomethyl group: Fragmentation could involve the loss of the entire (iodomethyl)pyrazole moiety.
Loss of iodine: A common fragmentation pathway for iodo-substituted compounds is the cleavage of the carbon-iodine bond.
Loss of the hydroxymethyl group: The -CH₂OH group attached to the pyrazole ring can be lost.
A detailed table of expected mass-to-charge ratios (m/z) for the parent molecule and its primary fragments is provided below.
| Ion/Fragment | Formula | Predicted m/z | Description |
| [M+H]⁺ | C₇H₁₂IN₂O⁺ | 267.00 | Protonated molecular ion |
| [M-C₃H₇]⁺ | C₄H₄IN₂O⁺ | 224.94 | Loss of the propyl group |
| [M-I]⁺ | C₇H₁₁N₂O⁺ | 139.09 | Loss of an iodine radical |
| [M-CH₂OH]⁺ | C₆H₈IN₂⁺ | 234.98 | Loss of the hydroxymethyl group |
| [C₃H₇]⁺ | C₃H₇⁺ | 43.05 | Propyl cation |
This interactive data table outlines the expected fragmentation patterns for this compound based on its chemical structure.
X-ray Crystallography for Solid-State Structure Determination
The crystal system and unit cell parameters define the basic repeating unit of a crystal lattice. Pyrazole derivatives are known to crystallize in various systems, with monoclinic and orthorhombic systems being common. nih.govresearchgate.netresearchgate.net For instance, the related compound 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid crystallizes in the monoclinic system with a P2₁/c space group. researchgate.net Another derivative, (5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate, also adopts a monoclinic crystal system. nih.gov It is plausible that this compound would crystallize in a similar, relatively low-symmetry system.
The table below presents crystallographic data for analogous pyrazole compounds to illustrate the typical parameters determined by this method.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters (a, b, c in Å; α, β, γ in °) | Reference |
| (5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate | C₁₆H₁₅N₃O₂·H₂O | Monoclinic | P2₁/c | a=16.9676, b=7.0266, c=12.6135; β=93.004 | nih.gov |
| 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | C₈H₁₂N₂O₂ | Monoclinic | P2₁/c | a=4.9336, b=19.121, c=9.568; β=92.136 | researchgate.net |
| 3-Aryl-4-iodo-1H-pyrazole derivative | C₁₁H₁₀IN₃O₂ | Triclinic | P -1 | a=8.5944, b=9.9487, c=14.6476; α=75.949, β=83.172, γ=89.966 | researchgate.net |
This interactive data table showcases unit cell parameters for compounds structurally related to this compound, providing context for expected crystallographic findings.
The crystal packing of this compound would be significantly influenced by intermolecular forces, primarily hydrogen and halogen bonds.
Hydrogen Bonding: The presence of the hydroxymethyl (-CH₂OH) group makes the molecule both a hydrogen bond donor (from the hydroxyl proton) and an acceptor (at the hydroxyl oxygen). csbsju.edu This facilitates the formation of strong O-H···N or O-H···O hydrogen bonds. The nitrogen atoms of the pyrazole ring can also act as hydrogen bond acceptors. nih.govresearchgate.net These interactions are expected to link molecules into chains or more complex three-dimensional networks, significantly stabilizing the crystal lattice. researchgate.netresearchgate.net
Halogen Bonding: The iodine atom at the C3 position of the pyrazole ring is a potential halogen bond donor. Halogen bonding is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom of a neighboring molecule. researchgate.net In the crystal structure of this compound, C-I···O or C-I···N halogen bonds could play a crucial role in directing the crystal packing arrangement, often working in concert with hydrogen bonds to form a robust supramolecular architecture. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. The pyrazole ring is an aromatic heterocycle, and its UV-Vis spectrum is expected to be characterized by absorption bands corresponding to π → π* and n → π* transitions.
π → π Transitions:* These are typically high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the pyrazole ring's conjugated system.
n → π Transitions:* These lower-energy, lower-intensity transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen atoms) to a π* antibonding orbital.
The substitution pattern on the pyrazole ring, including the iodo, propyl, and hydroxymethyl groups, will influence the precise wavelength of maximum absorption (λₘₐₓ). The iodine atom, with its lone pairs, can act as an auxochrome, potentially causing a bathochromic (red) shift in the absorption bands. Spectroscopic analysis of a related pyrazolyl compound revealed a λₘₐₓ at 300 nm. researchgate.net
| Type of Transition | Orbitals Involved | Expected Energy Level | Expected Intensity |
| π → π | π bonding to π antibonding | High | High (Strong) |
| n → π | Non-bonding to π antibonding | Low | Low (Weak) |
This interactive table summarizes the primary electronic transitions anticipated for this compound.
Advanced Applications and Research Utility of 3 Iodo 1 Propyl 1h Pyrazol 5 Yl Methanol
Role as a Privileged Scaffold in Chemical Synthesis Research
The pyrazole (B372694) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govmdpi.com This term refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. nih.gov The versatility of the pyrazole core extends beyond pharmaceuticals into agrochemical and materials science research. mdpi.com
(3-iodo-1-propyl-1H-pyrazol-5-yl)methanol embodies the characteristics of a privileged scaffold by providing a robust and modifiable platform for creating diverse molecular architectures. The key features contributing to its utility are:
The Pyrazole Core : This five-membered aromatic heterocycle contains two adjacent nitrogen atoms, which can act as hydrogen bond donors or acceptors and coordinate with metal ions. Its structural rigidity and electronic properties are foundational to the activity of many bioactive compounds. nih.govmdpi.com
The Iodo Group : The iodine atom at the 3-position is a particularly valuable functional group. It serves as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the straightforward introduction of a wide range of substituents, including aryl, alkynyl, and vinyl groups, enabling the construction of complex molecular libraries.
The Hydroxymethyl Group : The -CH₂OH group at the 5-position provides another point for chemical modification. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into other functional groups, further expanding the synthetic possibilities.
The N-Propyl Group : The propyl group on the pyrazole nitrogen influences the compound's solubility and steric properties, which can be crucial for modulating its physical characteristics and biological interactions.
This combination of features makes this compound a valuable intermediate for synthesizing a wide array of derivatives for screening and development in various chemical research areas.
Table 1: Functional Groups and Their Synthetic Utility
| Functional Group | Position | Key Synthetic Applications |
|---|---|---|
| Pyrazole Ring | Core | Privileged scaffold, coordination sites, stable core |
| Iodo | C3 | Suzuki, Sonogashira, Heck, and other cross-coupling reactions |
| N-Propyl | N1 | Modulates solubility and steric profile |
| Hydroxymethyl | C5 | Oxidation, esterification, etherification, functional group interconversion |
Utility in Materials Science Research
The unique structural attributes of this compound make it a promising candidate for the synthesis of advanced functional materials.
Pyrazole derivatives are well-established as effective ligands in coordination chemistry. mdpi.com The two nitrogen atoms of the pyrazole ring can chelate to transition metal ions, forming stable complexes. researchgate.net this compound can function as a ligand to create discrete transition metal complexes or extended structures like coordination polymers.
The resulting metal complexes have potential applications in catalysis and materials science. mdpi.com Furthermore, the presence of the iodo and hydroxymethyl groups allows for post-synthetic modification of the complexes, enabling the tuning of their electronic, magnetic, or optical properties. The ability of pyrazole-based ligands to bridge metal centers is fundamental to the construction of one-, two-, or three-dimensional coordination polymers. nih.govresearchgate.net
The pyrazole scaffold is utilized in the design of novel materials for Organic Light-Emitting Diodes (OLEDs). researchgate.net The development of efficient OLED emitters often requires the synthesis of complex, conjugated organic molecules. This compound is an ideal precursor for such molecules due to the reactivity of its iodo group.
Through transition metal-catalyzed cross-coupling reactions, various aromatic and heteroaromatic groups can be attached at the 3-position of the pyrazole ring. This process extends the π-conjugated system of the molecule, which is a critical factor in determining the photophysical properties of OLED materials. The propyl and hydroxymethyl substituents can be used to fine-tune the material's solubility, processability, and solid-state morphology, which are essential for device fabrication and performance.
The synthesis of novel compounds derived from this compound for applications in materials science necessitates a thorough investigation of their photophysical properties. Key parameters studied include:
Absorption and Emission Spectra : Determining the wavelengths of light the material absorbs and emits, which dictates its color and potential applications.
Quantum Yield : Measuring the efficiency of the material in converting absorbed light into emitted light.
Fluorescence/Phosphorescence Lifetime : Assessing the duration of the excited state, which is important for applications like OLEDs and sensors.
By systematically modifying the structure of the parent compound and analyzing the resulting changes in these properties, researchers can establish structure-property relationships. This knowledge guides the rational design of new materials with tailored optical and electronic characteristics for specific technological applications.
Development of Agrochemicals and Related Compounds
The pyrazole ring is a key component in a multitude of commercially successful agrochemicals, including fungicides, insecticides, and herbicides. nih.govmdpi.com This is due to the diverse biological activities exhibited by pyrazole-containing compounds, their high selectivity, and often low toxicity to non-target organisms. nih.gov
This compound serves as a strategic intermediate for the synthesis of novel agrochemical candidates. The established importance of the pyrazole core in pesticides makes this compound a valuable starting point for creating libraries of related analogs for biological screening. nih.govmdpi.com
The synthetic versatility of the iodo and hydroxymethyl groups allows for the introduction of a wide variety of substituents and pharmacophores. Researchers can systematically explore how different functional groups at these positions affect the compound's efficacy against various pests, weeds, and fungal pathogens. For instance, new derivatives can be synthesized to optimize herbicidal activity against specific weeds like barnyard grass, a common challenge in agriculture. nih.govresearchgate.net This approach, known as the intermediate derivatization method, is a powerful strategy for discovering new and more effective agricultural compounds. nih.govresearchgate.net
Table 2: Research Applications of this compound
| Research Area | Role of the Compound | Key Structural Features Utilized | Potential End-Product |
|---|---|---|---|
| Materials Science | Ligand Precursor | Pyrazole Nitrogens, Hydroxymethyl Group | Coordination Polymers, Catalysts |
| OLED Technology | Building Block | Iodo Group (for cross-coupling), Pyrazole Core | Conjugated Emitter Molecules |
| Agrochemicals | Synthetic Intermediate | Iodo and Hydroxymethyl Groups, Pyrazole Core | Fungicides, Insecticides, Herbicides |
Role as a Versatile Synthetic Building Block for Structural Diversification
This compound is a highly functionalized heterocyclic compound that serves as a valuable and versatile building block in organic synthesis. Its utility stems from the presence of three key reactive sites: the C3-iodine atom, the C5-hydroxymethyl group, and the N1-propyl group, which collectively allow for a wide range of chemical transformations. This trifunctional nature enables chemists to employ orthogonal synthetic strategies, selectively modifying one part of the molecule while leaving the others intact for subsequent reactions. This capability is paramount for the efficient construction of complex molecular architectures and the generation of diverse compound libraries for various research applications.
The pyrazole core itself is a privileged scaffold in medicinal chemistry, and the strategic placement of the iodo and hydroxymethyl substituents on this ring system significantly enhances its synthetic potential. The C-I bond is particularly amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The hydroxymethyl group, on the other hand, can be readily transformed into other functional groups, primarily through oxidation to the corresponding aldehyde, which then opens up a vast array of subsequent condensation and cyclization reactions. The N-propyl group, while generally more stable, can influence the solubility and steric environment of the molecule.
Precursor for Complex Heterocyclic Systems and Advanced Organic Molecules
The strategic positioning of the iodo and methanol (B129727) functionalities on the pyrazole ring makes this compound an exceptional precursor for the synthesis of a multitude of complex heterocyclic systems and advanced organic molecules. Its synthetic utility is primarily exploited through two major pathways: transformations involving the C3-iodo group and reactions of the C5-hydroxymethyl group, often in a sequential manner to achieve structural diversity.
The C3-iodo group serves as a versatile handle for the introduction of various substituents through well-established cross-coupling methodologies. These reactions are fundamental in modern organic synthesis for the construction of biaryl and vinyl-aryl structures, as well as for the introduction of alkynyl moieties.
Table 1: Cross-Coupling Reactions at the C3-Position of the Pyrazole Ring
| Cross-Coupling Reaction | Reagents and Conditions | Resulting Structure |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | 3-Aryl/heteroaryl-1-propyl-1H-pyrazol-5-yl)methanol |
| Sonogashira Coupling | Terminal alkynes, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, base (e.g., Et₃N) | (3-(Alkynyl)-1-propyl-1H-pyrazol-5-yl)methanol |
| Heck Coupling | Alkenes, Pd catalyst, base | (3-Vinyl-1-propyl-1H-pyrazol-5-yl)methanol |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | (3-Amino-1-propyl-1H-pyrazol-5-yl)methanol |
These cross-coupling reactions allow for the systematic variation of the substituent at the C3-position, which is a key strategy in medicinal chemistry for structure-activity relationship (SAR) studies.
The second major avenue for structural diversification involves the C5-hydroxymethyl group. This primary alcohol can be readily oxidized to the corresponding pyrazole-5-carbaldehyde under mild conditions. This transformation is critical as it converts the relatively unreactive alcohol into a highly versatile aldehyde functionality. Pyrazole-5-carbaldehydes are key intermediates in the synthesis of a wide range of fused heterocyclic systems through condensation and multicomponent reactions.
Table 2: Synthesis of Fused Heterocyclic Systems from Pyrazole-5-carbaldehydes
| Target Heterocyclic System | Reaction Type | Co-reactants |
| Pyrazolo[3,4-b]pyridines | Condensation/Cyclization | Active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate), β-ketoesters |
| Pyrazolo[1,5-a]pyrimidines | Condensation/Cyclization | 5-Aminopyrazoles, β-dicarbonyl compounds |
| Pyrazolo[3,4-d]pyrimidines | Multicomponent Reaction | Amidines, guanidine |
| Pyrazolyl-substituted Pyridines | Krohnke Pyridine (B92270) Synthesis | Pyridinium (B92312) ylides |
The combination of these two synthetic pathways—initial modification at the C3-position followed by transformation of the C5-hydroxymethyl group and subsequent cyclization—provides a powerful strategy for the generation of highly complex and diverse molecular scaffolds. For instance, a Sonogashira coupling of this compound with a terminal alkyne, followed by oxidation of the methanol to an aldehyde, and subsequent intramolecular cyclization can lead to novel fused pyrazole systems. This step-wise approach allows for precise control over the final molecular architecture, making this compound a cornerstone building block for the exploration of new chemical space.
Future Research Directions and Outlook for 3 Iodo 1 Propyl 1h Pyrazol 5 Yl Methanol
Exploration of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign synthetic methodologies is a paramount goal in modern chemistry. Future research should focus on moving beyond traditional multi-step syntheses of substituted pyrazoles, which often involve harsh reagents and generate significant waste.
Key areas for exploration include:
One-Pot, Multi-Component Reactions: Designing a convergent synthesis where the pyrazole (B372694) core is constructed and functionalized in a single pot would be highly advantageous. organic-chemistry.orgresearchgate.net A hypothetical one-pot reaction could involve the condensation of a propylhydrazine (B1293729) with a suitable 1,3-dicarbonyl equivalent, followed by in-situ iodination and reduction to afford the target molecule.
Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis for (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol could lead to higher yields, improved purity, and reduced production costs.
Green Chemistry Approaches: Emphasis should be placed on using greener solvents (e.g., water, ethanol (B145695), or supercritical CO2), employing catalytic methods (e.g., iodine-catalyzed cyclizations), and minimizing energy consumption. nih.govrsc.org The use of solid-supported reagents and catalysts could also facilitate easier product purification and catalyst recycling.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Multi-Component Reaction | High atom economy, reduced workup steps, operational simplicity. | Requires careful optimization of reaction conditions for all components. |
| Flow Chemistry | Excellent heat and mass transfer, improved safety, easy scalability. | Initial setup costs can be high; potential for clogging. |
| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, enhanced reaction control. | Scalability can be an issue; requires specialized equipment. |
Advanced Functionalization Strategies for Enhanced Structural Complexity and Specificity
The existing functional groups on this compound provide a platform for extensive chemical modifications. Future work should systematically explore these derivatization pathways to generate libraries of novel compounds with diverse functionalities. rsc.orgresearchgate.netrsc.org
C-3 Position (Iodo Group): The iodo group is an excellent handle for transition-metal-catalyzed cross-coupling reactions. researchgate.netrsc.org Future studies should explore a wide range of coupling partners under various catalytic systems (e.g., Palladium, Copper, Nickel). This would allow for the introduction of aryl, heteroaryl, alkynyl, and other complex moieties at this position, significantly expanding the structural diversity of the pyrazole scaffold.
C-5 Position (Methanol Group): The primary alcohol can be a versatile synthetic intermediate. Research should focus on its oxidation to the corresponding aldehyde or carboxylic acid, which can then undergo a plethora of subsequent reactions (e.g., Wittig reactions, reductive aminations, amide couplings). Esterification or etherification of the alcohol would also provide access to a different class of derivatives with altered physicochemical properties.
N-1 Position (Propyl Group): While the propyl group is relatively inert, its influence on the steric and electronic properties of the pyrazole ring is significant. Comparative studies with other N-alkyl or N-aryl substituents would provide valuable structure-activity relationship (SAR) data.
Table 2: Potential Functionalization Reactions
| Position | Reaction Type | Reagents/Catalysts | Potential New Functional Group |
|---|---|---|---|
| C-3 | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl, Heteroaryl |
| C-3 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl |
| C-3 | Heck Coupling | Alkene, Pd catalyst, base | Alkenyl |
| C-5 | Oxidation | PCC, DMP, TEMPO | Aldehyde, Carboxylic Acid |
| C-5 | Esterification | Acyl chloride, carboxylic acid | Ester |
| C-5 | Etherification | Alkyl halide, base | Ether |
Deeper Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Approaches
A fundamental understanding of how the molecular structure dictates chemical reactivity is crucial for rational drug design and catalyst development. nih.govresearchgate.net An integrated approach combining experimental studies with computational modeling can provide deep insights into the properties of this compound and its derivatives. eurasianjournals.comnih.gov
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the molecule's electronic structure, including orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution. researchgate.netresearchgate.net These calculations can help predict the most reactive sites for electrophilic and nucleophilic attack and rationalize observed regioselectivity in functionalization reactions.
Spectroscopic Analysis: Advanced NMR techniques can be used to probe the electronic environment of the pyrazole ring and the conformational preferences of the propyl and hydroxymethyl substituents.
Kinetic Studies: Investigating the reaction kinetics of various functionalization reactions can provide quantitative data on the reactivity of the different positions of the molecule. This data, when correlated with computational results, can lead to the development of predictive models for reactivity. nih.gov
Table 3: Hypothetical Calculated Electronic Properties
| Property | Calculated Value | Implication |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | -1.2 eV | Indicates ability to accept electrons. |
| Dipole Moment | 2.8 D | Suggests moderate polarity. |
| Calculated Mulliken Charges | C3: +0.15, C4: -0.20, C5: +0.10 | Predicts C4 as the likely site for electrophilic substitution. |
Expansion of Applications in Emerging Areas of Chemical Science and Technology
The structural features of this compound suggest its potential utility in several cutting-edge areas of chemical science. Future research should aim to synthesize derivatives and screen them for activity in these domains.
Medicinal Chemistry: Pyrazole derivatives are present in numerous approved drugs. mdpi.com The ability to easily diversify the structure of this compound makes it an attractive scaffold for developing new therapeutic agents. Libraries of compounds could be screened against various biological targets, such as kinases, proteases, or G-protein coupled receptors. nih.gov
Agrochemicals: The pyrazole core is a well-established toxophore in many successful pesticides and herbicides. New derivatives could be synthesized and evaluated for their insecticidal, fungicidal, or herbicidal properties.
Materials Science: Pyrazole-containing ligands are known to form stable complexes with a variety of metals. The hydroxymethyl group and the pyrazole nitrogen atoms could act as coordination sites. Derivatives could be explored for their potential as catalysts, sensors, or components of metal-organic frameworks (MOFs).
Organic Electronics: Functionalized pyrazoles could be investigated for their applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tailored electronic properties are essential.
By pursuing these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple building block into a versatile platform for innovation across the chemical sciences.
Q & A
Q. What are the recommended synthetic routes for (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, analogous pyrazole derivatives are synthesized via refluxing intermediates in ethanol with a base catalyst (e.g., K₂CO₃) to promote coupling . Optimization may include varying solvent polarity (e.g., DMF for solubility), temperature (reflux vs. room temperature), and stoichiometric ratios of iodinating agents. Post-synthesis purification via column chromatography or recrystallization (using DMF-EtOH mixtures) is critical for isolating the target compound .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Cross-validate with Karl Fischer titration for water content .
- Structural Confirmation : Employ FTIR to identify functional groups (e.g., -OH stretch at ~3200 cm⁻¹) and ¹H/¹³C NMR to resolve the pyrazole ring protons (δ 6.5–7.5 ppm) and iodopropyl chain (δ 0.9–1.5 ppm) . Melting point determination (e.g., mp 120–122°C for analogous compounds) provides additional validation .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C to prevent iodine dissociation or oxidation. Conduct accelerated degradation studies under varying pH (e.g., 3–9) and temperature (40–60°C) to identify decomposition pathways. Monitor via LC-MS for byproducts like de-iodinated analogs .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved during structural validation?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. Use single-crystal X-ray diffraction (SHELXL refinement ) to resolve bond lengths/angles. Compare with DFT-optimized geometries (B3LYP/6-31G* basis set) to identify discrepancies. Validate NMR assignments via 2D techniques (COSY, HSQC) .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Perform DFT calculations (Gaussian 09) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., iodine at C3). Use Fukui indices to predict regioselectivity in SN2 reactions. Solvent effects (PCM model) and transition-state analysis (IRC) further refine mechanistic insights .
Q. How can researchers design experiments to evaluate the biological activity of this compound against analogous pyrazole derivatives?
- Methodological Answer :
- In vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization. Compare IC₅₀ values with non-iodinated analogs to assess iodine's steric/electronic impact .
- Structural-Activity Relationships (SAR) : Correlate logP (HPLC-derived) with membrane permeability. Use molecular docking (AutoDock Vina) to predict binding modes in active sites .
Data Contradiction Analysis
Q. How should conflicting solubility data (e.g., DMSO vs. ethanol) be addressed in formulation studies?
- Methodological Answer : Conduct phase-solubility diagrams at 25–37°C to quantify solvent-dependent solubility. Use Hansen solubility parameters to rationalize discrepancies. Validate with dynamic light scattering (DLS) to detect aggregation in suboptimal solvents .
Experimental Design
Q. What experimental design principles apply to optimizing chromatographic separation of this compound from reaction byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
